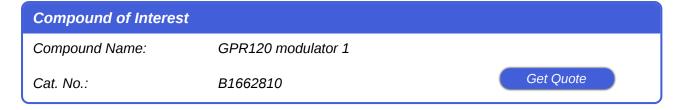


Application of FFAR4 Agonists in Metabolic Syndrome Models: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Free Fatty Acid Receptor 4 (FFAR4), also known as G protein-coupled receptor 120 (GPR120), has emerged as a promising therapeutic target for metabolic syndrome.[1][2][3] This receptor, activated by long-chain fatty acids, particularly omega-3 fatty acids, is implicated in a variety of physiological processes that are dysregulated in metabolic disorders.[4][5] Activation of FFAR4 has been shown to exert beneficial effects on glucose homeostasis, insulin sensitivity, and inflammation, making its agonists attractive candidates for the treatment of obesity, type 2 diabetes, and related cardiometabolic diseases.[1][2][3][6]

These application notes provide an overview of the key signaling pathways modulated by FFAR4 agonists, summarize the quantitative effects observed in preclinical metabolic syndrome models, and offer detailed protocols for in vivo and in vitro experimentation.

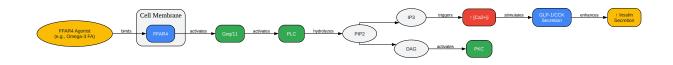
FFAR4 Signaling Pathways

FFAR4 activation initiates a cascade of intracellular signaling events through coupling to different G proteins and β -arrestin pathways. The specific pathway activated can be cell-type dependent and may be influenced by the specific agonist used.



Gq/11-Mediated Signaling

Upon agonist binding, FFAR4 can couple to $G\alpha q/11$ proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). This pathway is crucial for stimulating the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) and cholecystokinin (CCK) from enteroendocrine cells, which in turn enhance insulin secretion. [4][7]



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FFAR4 Gg/11-mediated signaling pathway.

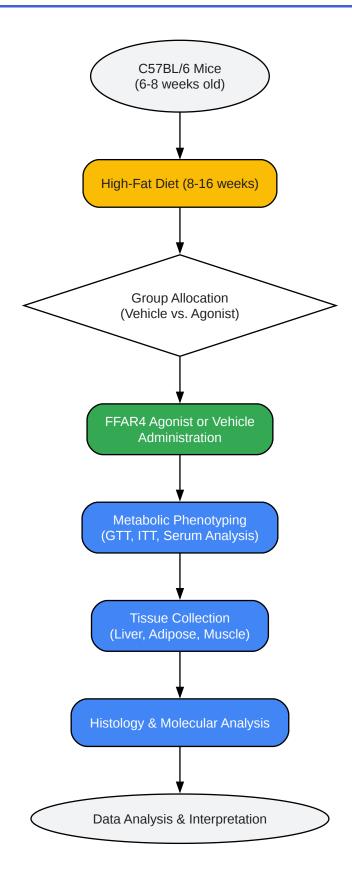
β-Arrestin 2-Mediated Anti-inflammatory Signaling

FFAR4 can also signal through a G protein-independent pathway involving β -arrestin 2 (β Arr2). Following agonist binding, β Arr2 is recruited to the receptor. This interaction leads to the inhibition of TAK1 (transforming growth factor- β -activated kinase 1) by TAB1 (TAK1-binding protein 1). The inhibition of the TAK1 complex prevents the activation of the downstream NF- κ B and JNK signaling pathways, which are key drivers of inflammation. This anti-inflammatory action is particularly relevant in macrophages and adipocytes, where it contributes to improved insulin sensitivity.[4]









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